molecular formula C12H16ClN3O2 B7584402 Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate

Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate

Cat. No. B7584402
M. Wt: 269.73 g/mol
InChI Key: FZLUPZWYEBBKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate, also known as EPPT, is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate. EPPT belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. It has been shown to bind to specific receptors in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-depressant properties. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its low solubility and stability can pose challenges in certain experiments.

Future Directions

The potential applications of Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate in various fields of research are vast. Future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic uses of Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate. Other future directions could include exploring the use of Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate in combination with other drugs or as a diagnostic tool for certain diseases.
In conclusion, Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is a promising chemical compound that has shown potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate involves a multi-step process that includes the reaction of 3-chloropyridine with ethyl piperazine-1-carboxylate in the presence of a base. The product is then purified using various techniques, such as column chromatography and recrystallization. The yield of the final product is typically around 50%.

Scientific Research Applications

Ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate has been studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. Its unique chemical structure and properties make it a promising drug candidate for the treatment of various diseases, such as cancer, depression, and anxiety.

properties

IUPAC Name

ethyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-2-18-12(17)16-7-5-15(6-8-16)11-3-4-14-9-10(11)13/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLUPZWYEBBKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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